molecular formula C12H18N2O4 B1377065 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1423028-01-6

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377065
CAS No.: 1423028-01-6
M. Wt: 254.28 g/mol
InChI Key: AAXWPWINDWOHQI-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid (CAS 1423028-01-6) is a pyrazole carboxylic acid derivative of interest in chemical synthesis and pharmaceutical research . The compound has a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . Its structure features a pyrazole core substituted with a methyl group, a carboxylic acid moiety, and an ether side chain derived from tetrahydropyran (oxane), which can serve as a protected alcohol functionality . This specific molecular architecture makes it a valuable synthetic intermediate, or building block, for the preparation of more complex molecules in medicinal chemistry and drug discovery efforts . The predicted physicochemical properties include a boiling point of approximately 445.4±45.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . For laboratory safety, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended. It is advised to avoid breathing its dust and to handle it in a well-ventilated area . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-9-10(12(15)16)8-13-14(9)5-7-18-11-4-2-3-6-17-11/h8,11H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWPWINDWOHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCOC2CCCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Oxan-2-yloxy Group: The oxan-2-yloxy group is introduced via an etherification reaction. This step involves the reaction of the pyrazole derivative with 2-bromooxane in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-2-yloxy group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Effects

Pyrazole derivatives are frequently investigated for their anti-inflammatory properties. The carboxylic acid group in this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Drug Development

The structural characteristics of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid make it a candidate for drug development. Its potential as a scaffold for creating new therapeutics is supported by the following:

Property Description
Target Diseases Infections, inflammatory diseases
Mechanism of Action Potential inhibition of microbial growth and inflammation
Research Stage Preliminary studies required for validation

Agricultural Chemicals

Given the increasing interest in sustainable agriculture, compounds like this one may be explored as potential agrochemicals. Their ability to inhibit pests or diseases could lead to new formulations that reduce reliance on traditional pesticides.

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives showed that certain modifications led to enhanced antimicrobial activity. While specific results for this compound were not available, the findings suggest that similar compounds can be optimized for better efficacy against pathogens.

Case Study 2: Anti-inflammatory Research

Research published on related pyrazole compounds demonstrated significant reductions in inflammatory markers in animal models. This indicates that further exploration of this compound could yield promising results in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole-4-carboxylic Acid Derivatives

Compound Name R1 (N1 Substituent) R3 (Position 3) R5 (Position 5) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-(Oxan-2-yloxy)ethyl H Methyl C12H18N2O4 254.28
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl Phenyl Methyl C17H14N2O2 278.30
5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid 4-Aminophenyl H Methyl C11H11N3O2 217.22
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 2-Fluoroethyl H Methyl C7H9FN2O2 172.16
5-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid 2-(Trifluoromethyl)phenyl H Methyl C12H9F3N2O2 270.21
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl Methoxy Methyl C12H12N2O3 232.24

Physicochemical and Functional Properties

  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in ) may enhance metabolic stability but reduce solubility, whereas electron-donating groups like methoxy (in ) could influence reactivity at the pyrazole core.
  • Biological Relevance : Compounds with aryl substituents (e.g., diphenyl derivatives in ) are often explored for their planar aromaticity, which facilitates interactions with hydrophobic enzyme pockets.

Structure-Activity Relationship (SAR) Insights

  • N1 Substituents : Bulky substituents (e.g., tetrahydropyran in the target compound) may sterically hinder binding to certain targets but improve pharmacokinetic properties.
  • Position 5 Methyl Group : A consistent feature across analogs, the methyl group at position 5 likely contributes to steric stabilization and lipophilicity.
  • Carboxylic Acid Functionality : The carboxylic acid at position 4 enables hydrogen bonding and salt formation, critical for solubility and target engagement.

Biological Activity

5-Methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Research indicates that compounds containing the pyrazole moiety often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as arginine methyltransferases and neuraminidases, which are critical in various biological pathways.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. In particular, its derivatives have shown promising results against influenza virus neuraminidase, with some compounds exhibiting significant inhibitory activity. For instance, derivatives with specific substitutions on the pyrazole ring demonstrated enhanced binding affinity to the enzyme's active site, leading to higher inhibition percentages (up to 72% at 10 μM) .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating key survival pathways. In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer and leukemia models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings from various studies:

Compound VariantSubstituentBiological ActivityIC50 (μM)
6i4-MethylphenylNeuraminidase Inhibition52.31
12c4-FluorophenylNeuraminidase Inhibition56.45
24b2-MethylphenylCancer Cell Apoptosis60.91
26b2-MethylphenylCancer Cell Apoptosis72.80

This table illustrates how specific modifications to the pyrazole structure can significantly enhance its biological activity.

Case Study 1: Influenza Virus Inhibition

A study published in Nature assessed the inhibitory effects of various pyrazole derivatives on influenza neuraminidase. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring significantly increased inhibitory potency, suggesting that electronic properties play a crucial role in binding affinity .

Case Study 2: Cancer Cell Line Studies

In another study, researchers evaluated the cytotoxic effects of several pyrazole derivatives on human breast cancer cell lines. The results indicated that compounds with larger alkyl substituents at the N-1 position exhibited enhanced cytotoxicity, indicating a potential pathway for therapeutic development .

Q & A

Basic Question

  • FTIR/NMR : Confirm the presence of the carboxylic acid (–COOH) group via O–H stretching (~2500–3000 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹). The pyrazole ring and oxane substituent are validated by C–N (1250 cm⁻¹) and ether (C–O–C, ~1100 cm⁻¹) signals .
  • X-ray Crystallography : Resolve steric effects of the bulky oxane-ethyl substituent. For example, bond angles and dihedral angles between the pyrazole ring and oxane group can be quantified to assess conformational stability .

How can reaction conditions be optimized for introducing the 2-(oxan-2-yloxy)ethyl substituent?

Advanced Question

  • Catalyst/Solvent Screening : Use sodium azide (NaN₃) in DMF at 50°C for nucleophilic substitution reactions to attach the oxane-ethyl group. Alternatively, THF with tert-butyl peroxide enhances radical-mediated coupling efficiency .
  • Purification : After reaction completion, precipitate the product using ice-water mixtures and recrystallize from ethanol or toluene to remove unreacted starting materials .
    Data-Driven Approach : Compare yields and purity via HPLC under varying conditions (e.g., time, temperature) to identify optimal parameters .

What computational strategies predict reactivity and regioselectivity in pyrazole derivatives?

Advanced Question

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states during cyclocondensation. For instance, B3LYP/6-31G(d) calculations can predict the stability of intermediates and regioselectivity .
  • Reaction Path Search : Use tools like ICReDD’s computational workflows to simulate reaction pathways and identify energy barriers for oxane-ethyl group incorporation .
    Validation : Cross-validate computational results with experimental NMR chemical shifts and X-ray structures .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Advanced Question

  • Dynamic Effects : If unexpected splitting occurs in NMR (e.g., for CH₂ groups in the oxane-ethyl chain), perform variable-temperature NMR to assess conformational exchange. For example, cooling to –40°C may slow rotation and simplify splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating adjacent nuclei. This is critical for distinguishing pyrazole ring protons from oxane-ethyl protons .
    Case Study : In a related pyrazole-carboxylic acid, X-ray data confirmed that steric hindrance from the oxane group caused anomalous NOESY correlations, resolving spectral contradictions .

What stability considerations are critical for long-term storage of this compound?

Advanced Question

  • Degradation Pathways : The carboxylic acid group is prone to decarboxylation under heat (>100°C) or acidic conditions. Store at –20°C in inert atmospheres (argon) to minimize decomposition .
  • Hygroscopicity : The oxane-ethyl ether linkage may absorb moisture. Use desiccants (e.g., silica gel) in storage vials and characterize stability via accelerated aging studies (40°C/75% RH for 6 months) .

How can bioactivity studies be designed to explore this compound’s pharmacological potential?

Advanced Question

  • Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases). Molecular docking (AutoDock Vina) can predict binding affinities .
  • In Vitro Assays : Test inhibition of COX-2 or MAPK pathways at 10–100 μM concentrations. Use LC-MS to quantify cellular uptake and metabolite formation .
    Contradiction Management : If bioactivity varies between assays, validate purity (>95% by HPLC) and check for aggregation effects using dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid

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